2-(Cyclopent-2-en-1-yl)-4-methylphenol

cycloalkylation Friedel-Crafts regioselectivity

2-(Cyclopent-2-en-1-yl)-4-methylphenol (CAS 6626-25-1), also known as p-Cresol,2-(2-cyclopenten-1-yl)-, is a C12H14O alkylated phenol characterized by an ortho-cyclopentenyl substituent and a para-methyl group on the phenolic ring. Its predicted ACD/LogP of 3.37, boiling point of 232.9±19.0 °C at 760 mmHg, and density of 1.1±0.1 g/cm³ establish a baseline physicochemical fingerprint that distinguishes it from both the non-methylated analog 2-(cyclopent-2-en-1-yl)phenol (MW 160.21, XLogP3 3.0) and the fully saturated analog 2-cyclopentyl-4-methylphenol (MW 176.25, XLogP3 3.9).

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 6626-25-1
Cat. No. B12803518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopent-2-en-1-yl)-4-methylphenol
CAS6626-25-1
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C2CCC=C2
InChIInChI=1S/C12H14O/c1-9-6-7-12(13)11(8-9)10-4-2-3-5-10/h2,4,6-8,10,13H,3,5H2,1H3
InChIKeyQRXFMXZJSRXUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclopent-2-en-1-yl)-4-methylphenol (CAS 6626-25-1) – Compound Class, Physicochemical Fingerprint, and Procurement Identity


2-(Cyclopent-2-en-1-yl)-4-methylphenol (CAS 6626-25-1), also known as p-Cresol,2-(2-cyclopenten-1-yl)-, is a C12H14O alkylated phenol characterized by an ortho-cyclopentenyl substituent and a para-methyl group on the phenolic ring . Its predicted ACD/LogP of 3.37, boiling point of 232.9±19.0 °C at 760 mmHg, and density of 1.1±0.1 g/cm³ establish a baseline physicochemical fingerprint that distinguishes it from both the non-methylated analog 2-(cyclopent-2-en-1-yl)phenol (MW 160.21, XLogP3 3.0) and the fully saturated analog 2-cyclopentyl-4-methylphenol (MW 176.25, XLogP3 3.9) [1][2]. The compound bears the National Cancer Institute screening designation NSC 59838, indicating historical inclusion in cytotoxic evaluation panels .

Why p-Cresol-Derived Cyclopentenylphenol Isomers Cannot Be Interchanged: Structural Basis for Selection of 2-(Cyclopent-2-en-1-yl)-4-methylphenol


In-class cyclopentenylphenols derived from different cresol feedstocks (ortho-, meta-, para-) yield regioisomeric products with divergent synthetic yields, boiling points, and downstream application suitability [1]. Specifically, alkylation of p-cresol with cyclopentadiene produces 2-cyclopentenyl-4-methylphenol in 78% yield with a single dominant product, whereas analogous reaction of o-cresol yields a mixture (70% total yield) containing only 65–75% of the corresponding 2-cyclopentenyl-6-methylphenol isomer alongside 4-cyclopentenyl-2-methylphenol contaminant [1]. The presence or absence of the para-methyl group further dictates compatibility with established pharmaceutical intermediate pathways: the non-methylated 2-(cyclopent-2-en-1-yl)phenol serves as an intermediate for (S)-Penbutolol Sulfate synthesis, a role that the 4-methyl derivative cannot fulfill due to the structural requirement of an unsubstituted para position . These regioisomeric and substitution-dependent properties preclude simple interchange among cyclopentenylphenol analogs in both synthetic process design and end-use applications.

Head-to-Head Quantitative Evidence: 2-(Cyclopent-2-en-1-yl)-4-methylphenol vs. Closest Comparators


Synthesis Yield and Regioselectivity: p-Cresol Route vs. o-Cresol Route for Cyclopentenylphenol Production

In a direct comparative study within the same patent, 2-cyclopentenyl-4-methylphenol is obtained from p-cresol in 78% isolated yield after distillation (boiling point 128–130 °C at 5 mmHg), based on 82% conversion of p-cresol. In contrast, o-cresol under comparable conditions yields only 70% total cyclopentenylphenol products (73% conversion), consisting of a 65–75% fraction of 2-cyclopentenyl-6-methylphenol (bp 121 °C at 5 mmHg) mixed with 4-cyclopentenyl-2-methylphenol [1]. The p-cresol route thus provides an 8-percentage-point yield advantage and delivers a single distillable product rather than a regioisomeric mixture requiring further separation.

cycloalkylation Friedel-Crafts regioselectivity process chemistry

Boiling Point Under Reduced Pressure: Distillation-Purity Implications vs. o-Cresol-Derived Isomer

The target compound distills at 128–130 °C at 5 mmHg, whereas the major o-cresol-derived isomer (2-cyclopentenyl-6-methylphenol) distills at 121 °C under identical pressure [1]. This 7–9 °C difference in boiling point under reduced pressure enables unambiguous separation of the p-cresol-derived product from any potential cross-contamination with o-cresol-route isomers, providing a measurable specification boundary for procurement quality verification.

distillation purification boiling point quality control

Predicted Lipophilicity (LogP) Differentiation: Target Compound Occupies a Discrete Intermediate Window

The target compound exhibits an ACD/LogP of 3.37 , which is 0.37 log units more lipophilic than 2-(cyclopent-2-en-1-yl)phenol (XLogP3 = 3.0) [1] and 0.53 log units less lipophilic than the fully saturated 2-cyclopentyl-4-methylphenol (XLogP3 = 3.9) [2]. This discrete intermediate lipophilicity arises from the combination of a polarizable cyclopentene double bond and a para-methyl group, and it implies differentiated partitioning behavior in biphasic reaction systems, chromatographic retention, and biological membrane penetration profiles compared to either extreme of the analog series.

lipophilicity LogP partition coefficient membrane permeability

Pharmaceutical Intermediate Pathway Incompatibility: Para-Methyl Substitution Excludes Penbutolol Synthesis Route

The non-methylated analog 2-(cyclopent-2-en-1-yl)phenol is a documented intermediate in the synthesis of (S)-Penbutolol Sulfate, a clinically used β-adrenoceptor antagonist . The para-methyl group present in the target compound renders it structurally incompatible with this established pharmaceutical route, as the penbutolol pharmacophore requires an unsubstituted para position for the ether linkage to the aminopropanol side chain . This means the target compound, while unsuitable for penbutolol synthesis, is simultaneously excluded from potential cross-contamination concerns in that pharmaceutical supply chain—a relevant consideration when sourcing cyclopentenylphenols for non-pharmaceutical applications.

pharmaceutical intermediate beta-blocker structure-activity route scouting

Computed Physicochemical Property Panel for Incoming Quality Assessment

The ACD/Labs-predicted physicochemical property set for 2-(cyclopent-2-en-1-yl)-4-methylphenol includes density 1.1±0.1 g/cm³, atmospheric boiling point 232.9±19.0 °C, enthalpy of vaporization 48.9±3.0 kJ/mol, flash point 104.5±11.2 °C, polar surface area 20 Ų, and molar volume 160.9±3.0 cm³ . These values provide a multi-parameter identity fingerprint that can be cross-referenced against experimentally determined values upon lot receipt, enabling detection of gross mis-shipment, degradation, or contamination.

quality control specifications predicted properties procurement

Procurement-Driven Application Scenarios for 2-(Cyclopent-2-en-1-yl)-4-methylphenol Based on Quantitative Differentiation Evidence


Agrochemical Intermediate Synthesis Requiring Defined Ortho-Cyclopentenyl, Para-Methyl Substitution Pattern

Patents describe cyclopent-2-enyl phenols as intermediates for known insecticides [1]. The target compound, bearing both an ortho-cyclopentenyl group (providing allylic reactivity for further functionalization) and a para-methyl group (modulating electronic properties and lipophilicity), is the direct product of the p-cresol alkylation route described in DE1092010B. Its 78% synthesis yield and single-product distillation profile [2] make it a cost-efficient entry point for agrochemical lead optimization programs that require a specific alkylation pattern on the phenol nucleus.

Lipophilicity-Dependent Separation or Formulation Development Requiring LogP Window of 3.3–3.4

The predicted LogP of 3.37 positions this compound in a lipophilicity range distinct from related cyclopentenylphenols (LogP ~3.0 for the non-methylated analog and ~3.9 for the saturated analog). This intermediate LogP is relevant for optimizing partitioning in liquid-liquid extraction protocols, selecting reverse-phase chromatography mobile phases, or tuning the octanol-water distribution of phenol-based additives in formulated products.

Process Chemistry Scale-Up Where High Distillative Purity and Regioisomeric Fidelity Are Critical

The 7–9 °C boiling point separation from the o-cresol-route regioisomer under reduced pressure (5 mmHg) [2] enables distillation-based purification to high regioisomeric purity. For process development groups scaling cyclopentenylphenol production, this provides a measurable quality gate—distillate collected within 128–130 °C at 5 mmHg corresponds to the target compound, while lower-boiling fractions indicate cross-contamination from alternative cresol feedstocks.

Structure-Odor Relationship Studies of Alkylated Phenols

Volatile alkylated phenols exhibit odor qualities and detection thresholds that depend critically on the position and nature of substituents [3]. The target compound, with its unique combination of a cyclopentenyl ring (introducing unsaturation and rigidity) and a para-methyl group, represents a structurally defined probe for systematic investigation of how cycloalkenyl substitution influences odor character relative to linear-alkyl or saturated-cycloalkyl phenol analogs [4].

Quote Request

Request a Quote for 2-(Cyclopent-2-en-1-yl)-4-methylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.